Glycine beta-naphthylamide
Overview
Description
Glycine beta-naphthylamide is a chemical compound with the molecular formula C12H12N2O. It is a derivative of glycine, an amino acid, and beta-naphthylamine. This compound is primarily used in biochemical research to identify and characterize various amino acid beta-naphthylamidases and aminopeptidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycine beta-naphthylamide typically involves the reaction of glycine with beta-naphthylamine. One common method includes the use of N,N’-dicyclohexylcarbodiimide as a coupling agent in a solvent like tetrahydrofuran at low temperatures. The reaction mixture is then stirred at room temperature for an extended period, followed by purification steps such as recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Glycine beta-naphthylamide undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is particularly known for its role in enzymatic hydrolysis by aminopeptidases, which cleave the amide bond to release glycine and beta-naphthylamine .
Common Reagents and Conditions:
Hydrolysis: This reaction typically requires water and may be catalyzed by acids or bases.
Enzymatic Reactions: Enzymes such as aminopeptidases are used under physiological conditions (pH 7.4, 37°C) to catalyze the hydrolysis of this compound.
Major Products: The primary products of these reactions are glycine and beta-naphthylamine .
Scientific Research Applications
Glycine beta-naphthylamide is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its key applications include:
Enzyme Characterization: It is used to identify and differentiate various aminopeptidases and beta-naphthylamidases based on their ability to hydrolyze the compound.
Proteomics Research: The compound is employed in studies involving protein purification and characterization.
Diagnostic Assays: this compound is used in biochemical assays to detect the presence of specific enzymes in clinical samples.
Mechanism of Action
The mechanism of action of glycine beta-naphthylamide involves its hydrolysis by specific enzymes. Aminopeptidases recognize the amide bond in the compound and catalyze its cleavage, resulting in the release of glycine and beta-naphthylamine. This reaction is crucial for the identification and characterization of these enzymes in various biological samples .
Comparison with Similar Compounds
Glycine beta-naphthylamide hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Glycyl-prolyl-beta-naphthylamide: Another derivative used in enzymatic studies, particularly for characterizing dipeptidases.
Uniqueness: this compound is unique due to its specific use in identifying and characterizing aminopeptidases and beta-naphthylamidases. Its structure allows for selective hydrolysis by these enzymes, making it a valuable tool in biochemical research .
Biological Activity
Glycine beta-naphthylamide (Gly-β-NA) is a glycine derivative that has garnered attention for its significant biological activity, particularly as an inhibitor of aminopeptidases. This compound plays a crucial role in various biochemical applications, especially in proteomics research, where it serves as a substrate or inhibitor for specific enzymes. This article provides a detailed overview of the biological activity of Gly-β-NA, including its mechanisms of action, applications in research, and relevant findings from case studies.
Chemical Structure and Properties
This compound is characterized by the amide formation between the carboxy group of glycine and the amino group of 2-naphthylamine. Its molecular formula is , with a molecular weight of approximately 200.24 g/mol. The structure allows for specific interactions with enzymes, making it a valuable tool in biochemical studies.
Gly-β-NA primarily acts as a substrate for aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. The hydrolysis reaction catalyzed by these enzymes results in the release of beta-naphthylamine and glycine:
This reaction is essential for understanding enzyme kinetics and substrate specificity.
Inhibition of Aminopeptidases
Gly-β-NA exhibits significant inhibitory effects on various aminopeptidases, which are critical for protein digestion and metabolism. Studies have shown that Gly-β-NA selectively inhibits certain types of these enzymes while having minimal effects on others. This selectivity is crucial for elucidating enzyme mechanisms and functions.
Table 1: Inhibitory Effects on Aminopeptidases
Enzyme Type | Inhibition by Gly-β-NA | Reference |
---|---|---|
Aminopeptidase N | High | |
Leucine Aminopeptidase | Moderate | |
Prolyl Endopeptidase | Low |
Proteomics Research
In proteomics, Gly-β-NA is used to study protein function and interaction. It serves as a substrate in various biochemical assays, helping researchers to gain insights into enzyme activities and protein dynamics. The outcomes from these studies can significantly contribute to understanding disease mechanisms and drug discovery processes.
Case Studies
- Enzyme Kinetics : A study utilized Gly-β-NA to investigate the kinetics of aminopeptidase N. The results indicated that the compound could effectively differentiate between enzyme variants based on their substrate specificity.
- Drug Discovery : Research has highlighted the potential of Gly-β-NA as a lead compound in developing specific inhibitors for therapeutic applications targeting metabolic disorders.
Properties
IUPAC Name |
2-amino-N-naphthalen-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKGUZNUTMWZTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388461 | |
Record name | Glycine-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716-94-9 | |
Record name | Glycine-beta-naphthylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 716-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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